molecular formula C11H17N3O4S B2393441 1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid CAS No. 956362-87-1

1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid

Cat. No. B2393441
CAS RN: 956362-87-1
M. Wt: 287.33
InChI Key: SSOVUWGWBSVUAR-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid, or “1,5-DMP-4-S-PC”, is a carboxylic acid that has been studied for its potential use in a variety of scientific applications, ranging from medicinal chemistry to materials science. This article will provide an overview of the synthesis of 1,5-DMP-4-S-PC, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Synthesis and Characterization

Matulevičiūtė et al. (2021) describe the synthesis and characterization of novel heterocyclic compounds including methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are related to 1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid. These compounds were developed as novel amino acids in N-Boc protected ester form for achiral and chiral building blocks, showcasing potential applications in synthetic chemistry (Matulevičiūtė et al., 2021).

Antioxidant Evaluation

Gouda (2012) conducted a study on the synthesis and antioxidant evaluation of new pyrazolopyridine derivatives. This study demonstrates the potential application of pyrazole derivatives, like 1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid, in the development of antioxidant agents (Gouda, 2012).

Chemical Reactions and Transformations

Higashino et al. (1983) explored the aryl migration of 4-aroyl-1H-pyrazolo[3,4-d]pyrimidines, a process relevant to the chemical transformations of pyrazole derivatives such as 1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid. Their findings provide insights into the chemical behaviors of similar compounds (Higashino et al., 1983).

Potential Applications in Anticancer Therapy

An article by ヘンリー,ジェームズ (2006) discusses a compound structurally related to 1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid as an Aurora kinase inhibitor, suggesting its potential application in treating cancer (ヘンリー,ジェームズ, 2006).

Applications in Organic Synthesis

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This study highlights the versatility of piperidine derivatives in organic synthesis and their potential medicinal applications (Rehman et al., 2018).

properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-8-10(7-12-13(8)2)19(17,18)14-5-3-9(4-6-14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOVUWGWBSVUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid

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